N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
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Overview
Description
The compound seems to contain thiazole and sulfonamide groups, which are known for their antibacterial activity . A similar compound, BTTAA, is a water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Scientific Research Applications
Synthesis and Characterization
- A study reports the ambient-temperature synthesis of novel N-pyrazolyl imines, closely related to the chemical structure of the compound . These compounds were characterized by various spectroscopic methods, demonstrating the potential for diverse applications in chemical synthesis (Becerra, Cobo, & Castillo, 2021).
Antifungal Applications
- Research on butenafine hydrochloride, a benzylamine derivative with a similar structure, showed excellent efficacy against dermatophytosis, indicating potential antifungal applications for related compounds (Arika, Yokoo, Hase, Maeda, Amemiya, & Yamaguchi, 1990).
Neuropharmacology
- Studies on compounds like (+)-WAY 100 135, which have a similar structural motif, suggest potential applications in neuropharmacology, specifically as antagonists at serotonin receptors (Lanfumey, Haj-Dahmane, & Hamon, 1993).
Novel Compound Synthesis
- Research demonstrates the synthesis of 3-substituted 2-cyanoquinazolin-4(3H)-ones and related compounds, highlighting the versatility of thiazole derivatives in creating novel pharmaceuticals (Lee, Chang, & Kim, 1998).
Optical and Electronic Applications
- A study on thiazolo[5,4-d]thiazole derivatives, closely related to the chemical structure , suggests potential applications in organic electronics, particularly in white organic light emitting diodes (WOLEDs) (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).
Insecticidal Activity
- Research on N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles indicates potential use as environmentally benign pest regulators, showing the applicability of thiazole derivatives in agriculture (Wang, Yang, Fan, Wu, Zhang, Mi, Wang, Zhang, Song, & Liu, 2011).
Safety and Hazards
Mechanism of Action
Target of action
The compound contains a thiazole ring and an oxazole ring. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Oxazole derivatives also have diverse biological activities .
Mode of action
Many thiazole and oxazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Thiazole and oxazole derivatives are known to interact with a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the compound’s bioavailability.
Result of action
Thiazole and oxazole derivatives can have a wide range of effects depending on their specific structures and targets .
Properties
IUPAC Name |
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3OS.ClH/c1-13(2,3)12-17-7-9(20-12)6-16-5-8-4-10(11(14)15)19-18-8;/h4,7,11,16H,5-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMVUIUMSYMIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)CNCC2=NOC(=C2)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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